molecular formula C14H13N3S B11282356 2-[(3-methylbenzyl)sulfanyl]-1H-imidazo[4,5-b]pyridine

2-[(3-methylbenzyl)sulfanyl]-1H-imidazo[4,5-b]pyridine

Cat. No.: B11282356
M. Wt: 255.34 g/mol
InChI Key: XHXISUQBHHTIGE-UHFFFAOYSA-N
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Description

2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the cyclization of 2,3-diaminopyridine with various carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with acetic anhydride, leading to the formation of the imidazo[4,5-b]pyridine core . Another approach involves the use of ethyl cyanoacetate in a cyclocondensation reaction with 2,3-diaminopyridine at high temperatures .

Industrial Production Methods

Industrial production methods for imidazo[4,5-b]pyridine derivatives often rely on scalable synthetic routes that provide high yields and purity. These methods typically involve the use of commercially available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, followed by nucleophilic substitution and reduction steps .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen with palladium on carbon.

    Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazo[4,5-b]pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a bioisostere of purines makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C14H13N3S/c1-10-4-2-5-11(8-10)9-18-14-16-12-6-3-7-15-13(12)17-14/h2-8H,9H2,1H3,(H,15,16,17)

InChI Key

XHXISUQBHHTIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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